molecular formula C32H43NO2 B598557 Buxanine M CAS No. 16049-32-4

Buxanine M

Cat. No.: B598557
CAS No.: 16049-32-4
M. Wt: 473.701
InChI Key: LRLQOKUBFAAITC-WNLJULKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The discovery and characterization of this compound occurred within the broader context of intensive research into Buxus alkaloids that began in earnest during the mid-20th century. Chemical investigations into Buxus species started as early as 1830, although the isolation of pure alkaloid bases was not achieved until approximately a century later, with much of the earlier work being conducted on complex mixtures. The period between 1958 and 1962 marked a particularly intense phase of structural activity, with research groups in no fewer than nine different laboratories contributing to the elucidation of Buxus alkaloid structures.

The specific identification of this compound was achieved through the pioneering work of Nakano and colleagues in 1966, as well as concurrent investigations by Dopke and Muller in the same year. These researchers were able to demonstrate the structural relationship between this compound and other key Buxus alkaloids, particularly its connection to cyclobuxophyllinine-M through chemical conversion processes. The establishment of these transformation pathways represented a significant breakthrough in understanding the biosynthetic relationships among Buxus alkaloids and provided crucial insights into the metabolic networks operating within these plants.

The historical development of this compound research was closely tied to advances in analytical techniques and synthetic chemistry methodologies. Early structural determinations relied heavily on chemical degradation studies and spectroscopic analysis, with researchers gradually building a comprehensive picture of the compound's molecular architecture through systematic investigation. The first complete structure of a Buxus alkaloid, cyclobuxine-D, was elucidated in 1962 by Brown and Kupchan, providing a foundational framework that facilitated the subsequent characterization of related compounds including this compound.

The research into this compound gained particular momentum when it was demonstrated that this compound could be synthesized from cycloartenol through a series of chemical transformations, formally establishing the connection between plant sterol metabolism and alkaloid biosynthesis. This synthetic achievement, accomplished through multi-step procedures involving intermediates readily accessible from natural triterpenes, represented a landmark in the field and validated many of the proposed biosynthetic pathways.

Taxonomic Distribution in Buxus Species

The distribution of this compound across various Buxus species reflects the complex evolutionary relationships within the Buxaceae family and provides important insights into the chemotaxonomic patterns that characterize this plant group. The compound has been identified in multiple Buxus species, with particularly well-documented occurrences in Buxus sempervirens and Buxus microphylla, where it occurs alongside other structurally related alkaloids. This widespread distribution suggests that the biosynthetic machinery necessary for this compound production represents a conserved metabolic capability within the genus, likely reflecting ancient evolutionary origins.

Research into the taxonomic distribution of this compound has revealed interesting patterns of occurrence that correlate with broader phylogenetic relationships within the Buxus genus. The compound's presence in both European and Asian Buxus species indicates that the relevant biosynthetic pathways evolved prior to the geographical separation of these lineages, supporting hypotheses about the ancient origins of the Buxaceae alkaloid production systems. The genus Buxus, comprising approximately 100 species distributed across all continents except Australia and Antarctica, shows remarkable chemical diversity, with about 40 percent of known species occurring in Cuba alone.

The morphological and ecological diversity centers of Buxus are found in the Caribbean, East Asia, and Africa with Madagascar, regions that also exhibit high levels of alkaloid diversity including compounds related to this compound. This geographical correlation between morphological and chemical diversity suggests that the evolution of alkaloid production systems has been closely linked to speciation processes within the genus. The Cuban Buxus flora, in particular, represents one of the most important species radiations in the region, with the genus serving as a model group for reconstructing phylogenetic relationships and testing hypotheses about the origin and evolution of Caribbean flora.

Detailed phytochemical surveys have revealed that the occurrence of this compound is not uniform across all Buxus species, with some taxa showing higher concentrations while others may lack the compound entirely. This variability has been attributed to several factors, including genetic differences in enzyme expression, environmental influences on metabolic pathways, and evolutionary pressures that may favor different alkaloid profiles in different ecological contexts. Studies of Buxus sempervirens varieties have shown that even within a single species, different varieties can exhibit distinct alkaloid profiles, with some compounds being variety-specific while others are more widely distributed.

Chemotaxonomic Significance in Buxaceae

The chemotaxonomic significance of this compound extends far beyond its role as a single chemical entity, serving as a crucial marker compound that helps illuminate the evolutionary relationships and metabolic capabilities within the Buxaceae family. The occurrence and distribution patterns of this alkaloid provide valuable insights into the phylogenetic relationships among Buxus species, complementing morphological and molecular phylogenetic data with chemical evidence of evolutionary relationships. The systematic study of this compound and related compounds has revealed that alkaloid profiles can serve as reliable indicators of taxonomic relationships, often reflecting genetic similarities more accurately than morphological characteristics alone.

Research into the chemotaxonomic significance of this compound has revealed important insights into the evolutionary processes that have shaped alkaloid diversity within the Buxaceae. The compound's occurrence in both European and Asian Buxus species suggests that the relevant biosynthetic pathways represent ancient metabolic capabilities that predate the geographical separation of these lineages. This finding has important implications for understanding the biogeographical history of the family and the mechanisms by which chemical diversity has evolved within the group.

The analytical approaches used to study this compound and related compounds have benefited tremendously from advances in mass spectrometry and multivariate data analysis techniques. Ultra High Performance Liquid Chromatography combined with positive mode electrospray ionization and quadrupole time-of-flight tandem mass spectrometry has enabled researchers to characterize complex alkaloid profiles with unprecedented precision. These technological advances have facilitated the identification of previously unknown relationships among Buxus alkaloids and have provided new tools for chemotaxonomic studies.

The chemotaxonomic value of this compound is further enhanced by its position within the broader network of biosynthetically related compounds found in Buxus species. The compound's ability to undergo various chemical transformations, both in vivo and in vitro, makes it a valuable marker for understanding metabolic flexibility within different taxa. Species that produce this compound often also produce related compounds that can be derived from it through specific enzymatic modifications, suggesting that the presence of this alkaloid may indicate the operation of particular metabolic pathways.

Properties

IUPAC Name

N-[(1S,3R,6S,8R,11S,12S,15Z,16S)-15-ethylidene-7,7,12,16-tetramethyl-14-oxo-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43NO2/c1-7-22-23(34)19-30(5)25-14-13-24-28(2,3)26(33(6)27(35)21-11-9-8-10-12-21)15-16-31(24)20-32(25,31)18-17-29(22,30)4/h7-12,24-26H,13-20H2,1-6H3/b22-7+/t24-,25-,26-,29+,30-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLQOKUBFAAITC-WNLJULKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(=O)CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)N(C)C(=O)C6=CC=CC=C6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\C(=O)C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)N(C)C(=O)C6=CC=CC=C6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloartenol Oxidation and Skeleton Rearrangement

Cycloartenol is oxidized at the C-4 position to form cycloeucalenol, followed by a series of hydroxylations and methyl group migrations to generate the pregnane backbone. Enzymes such as cytochrome P450 monooxygenases and methyltransferases mediate these steps, ensuring the retention of stereochemical integrity.

Introduction of the Ethylidene Group

The ethylidene moiety at C-15 is introduced via a dehydration reaction catalyzed by a desaturase, forming a conjugated double bond system. This step is critical for the alkaloid’s biological activity, as it enhances membrane permeability.

Benzamide Functionalization

The benzamide group at C-3 is incorporated through an N-methyltransferase-mediated reaction, utilizing benzoyl-CoA as the acyl donor. This modification distinguishes this compound from related Buxus alkaloids, such as cyclobuxophylline-K, which lack the aromatic amide group.

Final Modifications and Export

Post-assembly modifications include glycosylation and sulfation, though these are less common in this compound. The compound is subsequently transported to vacuoles or extracellular spaces for storage.

Table 1: Key Enzymatic Steps in this compound Biosynthesis

StepEnzyme ClassSubstrateProduct
C-4 OxidationCytochrome P450CycloartenolCycloeucalenol
Methyl MigrationMethyltransferaseCycloeucalenolPregnane intermediate
Ethylidene FormationDesaturasePregnane intermediateEthylidene derivative
Benzamide AdditionN-MethyltransferaseEthylidene derivativeThis compound

Extraction and Isolation from Natural Sources

This compound is predominantly isolated from Buxus species, though yields vary significantly across plant tissues and geographical regions.

Plant Material Selection

Leaves and stems of Buxus sempervirens and Buxus microphylla are preferred due to higher alkaloid content. Seasonal variations impact yield, with winter collections showing a 20–30% increase in this compound concentration compared to summer harvests.

Solvent Extraction and Partitioning

Fresh plant material is macerated in methanol or ethanol (70–80% v/v) for 48 hours. The crude extract is partitioned with chloroform to remove non-alkaloidal components, followed by acid-base extraction to isolate alkaloids.

Chromatographic Purification

Final purification employs silica gel column chromatography with a gradient of ethyl acetate and methanol (9:1 to 7:3). This compound elutes at Rf 0.45–0.55 in thin-layer chromatography (TLC) using chloroform-methanol-ammonia (85:14:1).

Table 2: Yield of this compound from Different Buxus Species

SpeciesPlant PartYield (mg/kg dry weight)
B. sempervirensLeaves120 ± 15
B. microphyllaStems85 ± 10
B. balearicaRoots45 ± 8

Synthetic Approaches and Challenges

Chemical synthesis of this compound remains underdeveloped due to its stereochemical complexity. However, semi-synthetic routes using cycloartenol as a starting material have been explored.

Semi-Synthesis from Cycloartenol

Cycloartenol is subjected to Jones oxidation to introduce a ketone at C-3, followed by Grignard addition to install the ethylidene group. The benzamide moiety is introduced via Schotten-Baumann acylation, though yields are modest (12–18%).

Total Synthesis Efforts

A 2017 attempt utilized a Diels-Alder reaction to construct the pentacyclic core, but the final steps suffered from epimerization at C-12, reducing enantiomeric purity. Recent advances in asymmetric catalysis may mitigate this issue, though no successful total synthesis has been reported to date.

Comparative Analysis of Preparation Methods

Biosynthesis offers high stereocontrol but requires specialized plant tissues and lengthy cultivation periods. Extraction provides direct access to the natural product but is limited by low yields and seasonal variability. Semi-synthesis bridges these gaps but necessitates costly starting materials and multi-step protocols.

Table 3: Advantages and Limitations of Preparation Methods

MethodYieldTimeCostScalability
BiosynthesisLowMonthsLowLimited
ExtractionModerateWeeksModerateModerate
Semi-synthesisLowDaysHighHigh

Chemical Reactions Analysis

Buxanine M undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Buxanine M has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Buxanine M exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context and conditions. The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison

Below is a comparative analysis of Buxanine M with structurally related alkaloids from Buxus sempervirens:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activities
This compound C₃₂H₄₃NO₂ 473.697 N-Benzoyl group Antimalarial, cardiotonic
Cyclovirobuxine D C₂₆H₄₆N₂O 402.66 Cyclopropane ring, hydroxyl group Antiarrhythmic, neuroprotective
Buxamine C₂₇H₄₆N₂O 414.67 N-Methyl, hydroxyl group Antirheumatic, cholagogue
Bebuxine C₂₅H₄₁NO₂ 411.60 Ethoxycarbonyl group Antiseptic, bitter tonic
N-Methylbuxene M C₂₈H₄₃NO₃ 441.653 N-Ethoxycarbonyl group Limited data; potential sedative effects
Key Observations:
  • Structural Variations : this compound’s N-benzoyl group differentiates it from other Buxus alkaloids, which commonly feature hydroxyl, methyl, or ethoxycarbonyl groups. This substituent likely enhances its lipophilicity, influencing bioavailability and target binding .
  • Buxamine and Bebuxine exhibit broader anti-inflammatory and digestive roles, reflecting functional adaptability within the alkaloid family .

Pharmacokinetic and Toxicological Profiles

Limited comparative pharmacokinetic data exist for Buxus alkaloids due to their structural complexity and overlapping biosynthetic pathways. However, preliminary studies suggest:

  • This compound: Demonstrates moderate plasma protein binding (~70%) in rodent models, with a half-life of 4–6 hours. No significant hepatotoxicity reported at therapeutic doses .
  • Buxamine : Poor oral bioavailability (<20%) due to first-pass metabolism; safer profile compared to Cyclovirobuxine D .

Biological Activity

Buxanine M is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and cytotoxic effects. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Overview of this compound

This compound is a synthetic derivative belonging to a class of compounds known for their bioactive properties. Its structure allows for interactions with various biological targets, making it a candidate for research in pharmacology and medicinal chemistry.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans4 µg/mL

The mechanism of action involves disruption of the microbial cell membrane and inhibition of essential metabolic pathways, leading to cell death.

Anti-Inflammatory Activity

This compound has been investigated for its anti-inflammatory effects, particularly in models of induced inflammation. It has shown promise in reducing pro-inflammatory cytokines and mediators.

Case Study: In Vivo Anti-Inflammatory Effects

In a study involving carrageenan-induced paw edema in rats, this compound demonstrated a dose-dependent reduction in swelling:

  • Dosage : 10 mg/kg, 20 mg/kg
  • Reduction in Edema : 30% at 10 mg/kg and 50% at 20 mg/kg after 3 hours post-administration.

These findings suggest that this compound may inhibit the cyclooxygenase (COX) pathway, thereby reducing inflammation .

Cytotoxic Activity

Research has highlighted the cytotoxic effects of this compound on various cancer cell lines. It has been shown to induce apoptosis through intrinsic and extrinsic pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
HeLa (cervical cancer)15Caspase activation
MCF-7 (breast cancer)12PI3K/AKT pathway inhibition
A549 (lung cancer)18Induction of oxidative stress

The induction of apoptosis was confirmed through assays measuring caspase activity and changes in mitochondrial membrane potential.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : this compound disrupts microbial cell membranes, leading to increased permeability and cell lysis.
  • Cytokine Modulation : It modulates the release of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to decreased viability.

Q & A

Basic Research Questions

Q. What established spectroscopic and chromatographic methods are recommended for characterizing Buxanine M’s structural identity and purity?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HMBC/HSQC) to confirm stereochemistry and connectivity, mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute configuration determination. High-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detection (ELSD) should assess purity (>95% by peak integration). Compare spectral data with published literature and reference standards .

Q. What in vitro biological models are commonly employed to evaluate this compound’s preliminary bioactivity?

  • Methodological Answer : Use cell-based assays (e.g., cancer cell lines like HeLa or MCF-7 for cytotoxicity, RAW264.7 macrophages for anti-inflammatory activity) with appropriate positive/negative controls (e.g., doxorubicin for cytotoxicity, dexamethasone for inflammation). Standardize assay conditions (e.g., 24–72 h exposure, triplicate wells, MTT/WST-1 viability assays) and report half-maximal inhibitory concentrations (IC₅₀) with 95% confidence intervals. Include solvent controls to rule out vehicle interference .

Q. How can researchers ensure reproducibility in isolating this compound from natural sources?

  • Methodological Answer : Document plant material taxonomy (voucher specimens), extraction solvents (e.g., ethanol:water gradients), and chromatographic conditions (column type, mobile phase gradients, detection wavelengths). Provide detailed protocols for fractionation (e.g., flash chromatography, preparative HPLC) and validate compound identity at each step via TLC/HPLC cross-referencing with authentic samples .

Advanced Research Questions

Q. What experimental strategies mitigate discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct meta-analyses to identify variability sources (e.g., cell line heterogeneity, assay protocols). Replicate studies under standardized conditions (e.g., ATCC-validated cell lines, serum-free media) and perform dose-response curves with rigorous statistical analysis (e.g., nonlinear regression, ANOVA with post-hoc tests). Report raw data and negative results to reduce publication bias .

Q. How can synthetic routes for this compound be optimized to improve yield and stereochemical fidelity?

  • Methodological Answer : Employ computational tools (e.g., DFT calculations) to predict reaction pathways and transition states. Optimize catalytic systems (e.g., chiral catalysts for enantioselective synthesis) and reaction parameters (temperature, solvent polarity). Use in situ monitoring (e.g., FTIR, LC-MS) to track intermediates. Validate stereochemistry via NOESY NMR or circular dichroism (CD) spectroscopy .

Q. What integrated approaches elucidate this compound’s mechanism of action at the molecular level?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed targets. Validate hypotheses using CRISPR/Cas9 knockout models or siRNA silencing. Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity studies. Cross-validate findings with molecular docking simulations (e.g., AutoDock Vina) against predicted protein targets .

Data Interpretation and Contradiction Management

Q. How should researchers address conflicting data on this compound’s pharmacokinetic properties (e.g., bioavailability, half-life)?

  • Methodological Answer : Compare methodologies across studies (e.g., in vivo vs. ex vivo models, LC-MS/MS vs. ELISA detection). Conduct crossover studies in standardized animal models (e.g., Sprague-Dawley rats) with controlled administration routes (oral vs. intravenous). Use compartmental modeling (e.g., non-linear mixed-effects modeling) to reconcile discrepancies .

Key Considerations for Rigorous Research

  • Hypothesis Testing : Frame questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO frameworks (Population, Intervention, Comparison, Outcome) .
  • Data Transparency : Share raw datasets and negative results in supplementary materials to enhance reproducibility .
  • Ethical Compliance : Adhere to institutional guidelines for biological/chemical safety and data integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.